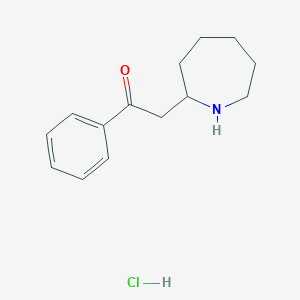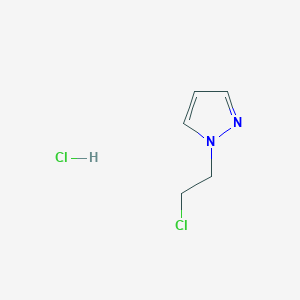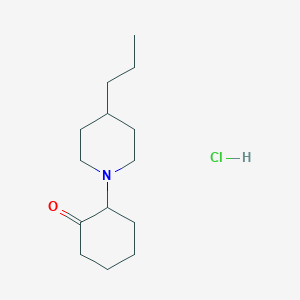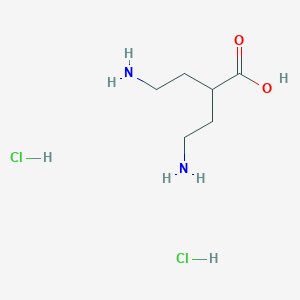
ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate, or 4-ECPC, is a synthetic cyclic compound that is the product of a reaction between ethyl 4-chloro-1H-pyrrole-3-carboxylate and potassium cyclopropylide. Its structure consists of a cyclopropyl ring attached to a pyrrole ring, with an ethyl group attached to the cyclopropyl ring. 4-ECPC is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is a valuable compound in medicinal chemistry due to its pyrrole core, a common motif in many pharmacologically active molecules. It serves as a building block for the synthesis of various drugs, including those with antipsychotic, β-adrenergic antagonist, and anxiolytic properties .
Organic Synthesis
In organic synthesis, this compound is utilized for constructing complex molecular architectures. It’s particularly useful in the synthesis of pentasubstituted pyrroles, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Industrial Applications
The compound finds industrial applications due to its reactivity and ability to form stable structures. It’s used in the development of new materials, including polymers and coatings that require specific chemical properties .
Pharmacology
In pharmacology, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is explored for its potential therapeutic effects. Its derivatives are being studied for their anticancer, antibacterial, and antifungal activities .
Biochemistry
In biochemistry, this compound is used to study enzyme-substrate interactions and to develop assays for biochemical research. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate biological pathways .
Agriculture
In the field of agriculture, research is being conducted to explore the use of ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate derivatives as potential pesticides or plant growth regulators. Its role in crop protection and yield improvement is a subject of ongoing studies .
Material Science
Material scientists are interested in the compound for creating novel materials with enhanced properties. Its incorporation into nanomaterials and composites is being investigated for applications in electronics and construction .
Environmental Science
Lastly, ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is being studied for its environmental applications. Researchers are looking into its use in the degradation of pollutants and in the development of green chemistry processes .
Propriétés
IUPAC Name |
ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETJYIDZJCDOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)






![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)